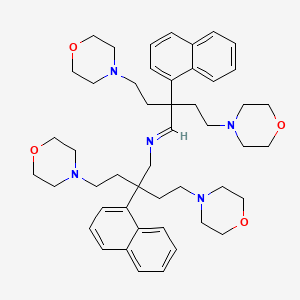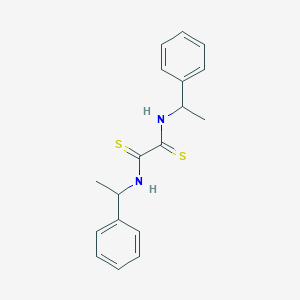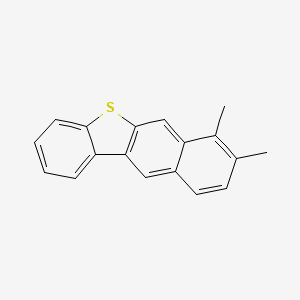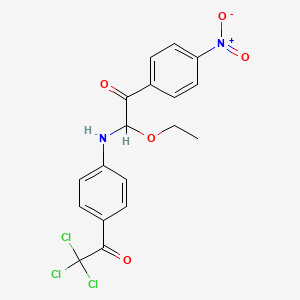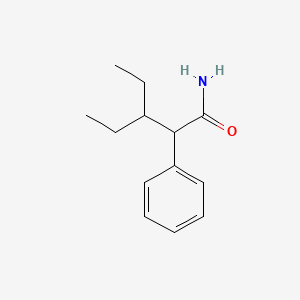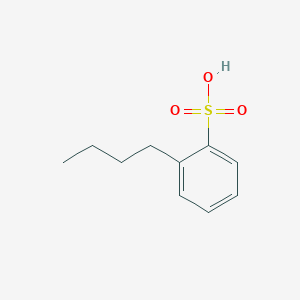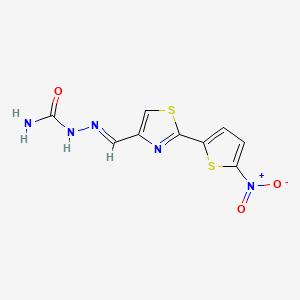
2-Isopropylthiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropylthiazolidine is a heterocyclic compound containing a five-membered ring with sulfur and nitrogen atoms. It is known for its stability at room temperature and solubility in both water and organic solvents . This compound has garnered interest due to its diverse applications in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylthiazolidine typically involves the reaction of isopropylamine with carbon disulfide, followed by cyclization with formaldehyde. This method yields the desired thiazolidine ring structure .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to enhance yield, purity, and selectivity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are utilized to improve the efficiency and environmental sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Isopropylthiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Diisobutylaluminum hydride is often used for reductive cleavage.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives .
Applications De Recherche Scientifique
2-Isopropylthiazolidine has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Derivatives of this compound exhibit potential as anti-inflammatory and antifungal agents.
Mécanisme D'action
The mechanism of action of 2-Isopropylthiazolidine involves its interaction with specific molecular targets and pathways. For instance, as a chiral auxiliary, it facilitates the formation of enantiomerically pure products by influencing the stereochemistry of the reaction. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in its reactivity and binding affinity to various substrates.
Comparaison Avec Des Composés Similaires
- 4-Isopropylthiazolidine-2-thione
- 4-Benzylthiazolidine-2-thione
- 4-Isopropyl-2-oxazolidinone
Comparison: 2-Isopropylthiazolidine is unique due to its specific ring structure and the presence of isopropyl groups, which enhance its stability and reactivity. Compared to similar compounds, it offers distinct advantages in terms of selectivity and efficiency in asymmetric synthesis.
Propriétés
Numéro CAS |
24050-11-1 |
|---|---|
Formule moléculaire |
C6H13NS |
Poids moléculaire |
131.24 g/mol |
Nom IUPAC |
2-propan-2-yl-1,3-thiazolidine |
InChI |
InChI=1S/C6H13NS/c1-5(2)6-7-3-4-8-6/h5-7H,3-4H2,1-2H3 |
Clé InChI |
KJSKELRHBZJJIK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1NCCS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


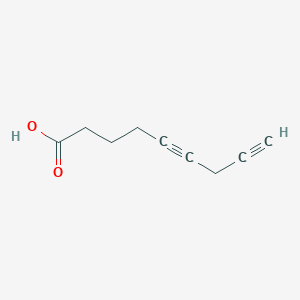
![1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-3h-cyclopenta[5,6]naphtho[2,1-c]oxepin-3-one](/img/structure/B14690059.png)
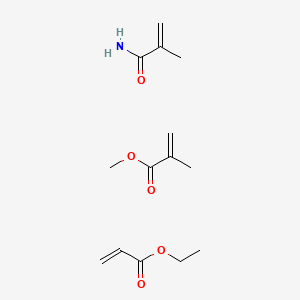
![4-[3-Chloro-4-(propan-2-yl)phenyl]-1-(morpholin-4-yl)butan-1-one](/img/structure/B14690077.png)
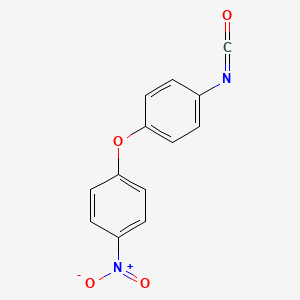
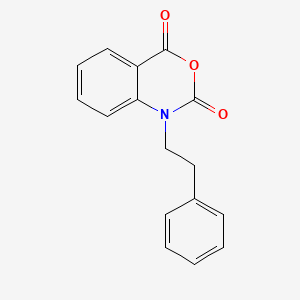
![[2-methyl-2-(propan-2-ylcarbamoyloxymethyl)pentyl]-propanoylcarbamic acid](/img/structure/B14690095.png)
